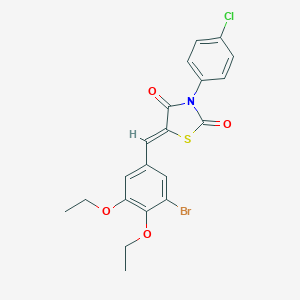
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BDDTD, is a thiazolidinedione derivative. It has been studied extensively due to its potential as an anti-diabetic agent and its ability to inhibit cancer cell growth.
Applications De Recherche Scientifique
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied for its potential as an anti-diabetic agent. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been studied for its ability to inhibit cancer cell growth. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mécanisme D'action
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates glucose and lipid metabolism. Activation of PPARγ leads to improved glucose tolerance and insulin sensitivity. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to decrease blood glucose levels and improve lipid metabolism. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its potential as an anti-diabetic agent and its ability to inhibit cancer cell growth. 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to be effective in animal models of type 2 diabetes and cancer. However, one limitation of using 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer.
Orientations Futures
Future research on 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione could focus on its potential as a therapeutic agent for type 2 diabetes and cancer. Studies could investigate the optimal dosage and administration of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione, as well as its potential side effects. Further research could also investigate the mechanism of action of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione and its potential interactions with other drugs. Additionally, studies could investigate the potential of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione as a treatment for other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-diethoxybenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with thiosemicarbazide to form the thiazolidinedione ring. The final product is obtained through the condensation of the thiazolidinedione ring with 3-bromo-4,5-diethoxybenzaldehyde.
Propriétés
Nom du produit |
5-(3-Bromo-4,5-diethoxybenzylidene)-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C20H17BrClNO4S |
Poids moléculaire |
482.8 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H17BrClNO4S/c1-3-26-16-10-12(9-15(21)18(16)27-4-2)11-17-19(24)23(20(25)28-17)14-7-5-13(22)6-8-14/h5-11H,3-4H2,1-2H3/b17-11- |
Clé InChI |
GOLHLORZAHZIMM-BOPFTXTBSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-Diethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301075.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B301076.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B301077.png)
![[2-({2-[(4-Ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetonitrile](/img/structure/B301078.png)
![{4-[(Z)-{(2E)-2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetic acid](/img/structure/B301079.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301080.png)
![(2E,5Z)-5-[4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301081.png)
![2-[(4-Ethoxyphenyl)imino]-3-ethyl-5-{4-hydroxy-3-nitrobenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301084.png)
![5-(2-Chloro-4,5-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301085.png)
![5-(5-Chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301087.png)
![Methyl 4-({2-[(4-ethoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B301088.png)
![5-(5-Bromo-3-chloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301091.png)
![(2E,5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301092.png)
![5-[(5-Bromo-2-furyl)methylene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301095.png)